molecular formula C12H11N3O8S2 B14489626 5-Amino-2-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid CAS No. 64577-47-5

5-Amino-2-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid

Cat. No.: B14489626
CAS No.: 64577-47-5
M. Wt: 389.4 g/mol
InChI Key: GDRBOSMFJVSXRL-UHFFFAOYSA-N
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Description

5-Amino-2-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid is a complex organic compound characterized by the presence of amino, nitro, and sulfonic acid functional groups. This compound is notable for its applications in various scientific fields, particularly in the synthesis of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid typically involves multi-step organic reactions. One common method includes the nitration of aniline derivatives followed by sulfonation. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid to facilitate the sulfonation process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful handling of reagents and intermediates to prevent any side reactions that could affect the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic compounds, which are often used as intermediates in the synthesis of dyes and pigments .

Scientific Research Applications

5-Amino-2-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(4-aminophenyl)amino benzenesulfonic acid
  • 2-Naphthalenesulfonic acid derivatives
  • Direct Black 22

Uniqueness

5-Amino-2-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized dyes and pigments .

Properties

CAS No.

64577-47-5

Molecular Formula

C12H11N3O8S2

Molecular Weight

389.4 g/mol

IUPAC Name

5-amino-2-(2-nitro-4-sulfoanilino)benzenesulfonic acid

InChI

InChI=1S/C12H11N3O8S2/c13-7-1-3-10(12(5-7)25(21,22)23)14-9-4-2-8(24(18,19)20)6-11(9)15(16)17/h1-6,14H,13H2,(H,18,19,20)(H,21,22,23)

InChI Key

GDRBOSMFJVSXRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)NC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-]

Origin of Product

United States

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